N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The pathways involved often include the modulation of signaling cascades or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Indole Derivatives: Compounds containing the indole nucleus, which also show a wide range of biological activities.
Uniqueness
What sets N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16N4O2S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-13-4-2-3-11(7-13)15-18-12(9-24-15)8-14(22)19-17-21-20-16(25-17)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,19,21,22) |
InChI Key |
GUBGYHDFDSQMME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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